molecular formula C14H13Cl2NO B11020262 2,2-Dichloro-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone

2,2-Dichloro-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone

Cat. No.: B11020262
M. Wt: 282.2 g/mol
InChI Key: RJEBSTBCVXTMNV-UHFFFAOYSA-N
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Description

2,2-DICHLORO-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DICHLORO-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE typically involves the reaction of 1,2,3,4-tetrahydrocarbazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorinated intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of organic electronic materials and other advanced materials.

Mechanism of Action

The mechanism of action of 2,2-DICHLORO-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydrocarbazole: A precursor in the synthesis of the compound.

    2,2-Dichloro-1-phenylethanone: A structurally similar compound with different biological activities.

    Carbazole: The parent compound with a wide range of applications.

Uniqueness

2,2-DICHLORO-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE is unique due to its specific substitution pattern and the presence of both carbazole and dichloroethanone moieties. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H13Cl2NO

Molecular Weight

282.2 g/mol

IUPAC Name

2,2-dichloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C14H13Cl2NO/c15-13(16)14(18)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17/h1,3,5,7,13H,2,4,6,8H2

InChI Key

RJEBSTBCVXTMNV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)C(Cl)Cl

Origin of Product

United States

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